3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Description
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS: 1237840-22-0) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₀H₅BrF₃IN₂O₂ and a molecular weight of 448.97 g/mol . Its structure features a bromine atom at position 3, iodine at position 6, and a trifluoromethyl (-CF₃) group at position 8, with a methyl ester at the carboxylic acid moiety (position 2). This compound is part of a broader class of imidazo[1,2-a]pyridines, which are recognized for their applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .
Properties
IUPAC Name |
methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSBTLKSYAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The preparation involves sequential steps as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyridine core | Cyclization of 2-aminopyridine derivatives with α-haloketones or β-ketoesters; acidic/basic medium; catalysts | Imidazo[1,2-a]pyridine intermediate |
| 2 | Bromination | N-Bromosuccinimide (NBS) or bromine source; controlled temperature | Introduction of bromine at 3-position |
| 3 | Iodination | Iodine or iodinating agents; mild conditions to avoid polyiodination | Introduction of iodine at 6-position |
| 4 | Trifluoromethylation | Electrophilic trifluoromethylation reagents or metal-catalyzed coupling | Installation of trifluoromethyl group at 8-position |
| 5 | Esterification | Methanol with acid catalyst (e.g., H2SO4) or methylating agents | Conversion of carboxylic acid to methyl ester |
Reaction Conditions and Optimization
Catalysts and Bases: The cyclization and halogenation steps often require strong bases or acids and sometimes palladium or copper catalysts to improve yields and selectivity.
Solvent Choice: Ethanol, acetic acid, or dimethylformamide (DMF) are commonly employed solvents, influencing reaction rates and product purity.
Temperature: Reflux or elevated temperatures (e.g., 100–130°C) are typically necessary to drive cyclization and substitution reactions to completion.
Atmosphere: Oxidative conditions (air or molecular oxygen) are sometimes used to promote dehydrogenative coupling steps, while inert atmospheres (argon) can suppress unwanted side reactions.
Research Findings on Synthetic Efficiency
A study on related heterocyclic compounds highlights the importance of acetic acid and molecular oxygen in promoting cross-dehydrogenative coupling reactions, which are relevant to the cyclization steps in imidazo[1,2-a]pyridine synthesis. Key findings include:
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Acetic acid equivalents | 2 eq | 34 | Moderate yield |
| Acetic acid equivalents | 4 eq | 52 | Improved yield with increased acid |
| Acetic acid equivalents | 6 eq | 74 | Optimal acid loading for high yield |
| Atmosphere | Air | 74 | Good yield under air |
| Atmosphere | Molecular oxygen (O2) | 94 | Near quantitative yield under O2 |
| Atmosphere | Argon (inert) | 6 | Very low yield, indicating oxygen's role |
This demonstrates that oxidative conditions and acid loading critically affect the efficiency of ring formation and functional group installation, which can be extrapolated to the synthesis of 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine derivatives.
Analytical Characterization
The prepared compound is typically characterized by:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the chemical environment of the protons and carbons, verifying substitution patterns.
Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic patterns consistent with bromine and iodine atoms.
X-ray Crystallography: Used to definitively establish the molecular structure and substitution positions when crystals are available.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Core synthesis | Cyclization of 2-aminopyridine derivatives with β-ketoesters |
| Halogenation | Regioselective bromination (3-position) and iodination (6-position) |
| Trifluoromethylation | Electrophilic or metal-catalyzed introduction at 8-position |
| Esterification | Conversion of carboxylic acid to methyl ester |
| Optimal conditions | Acidic medium (acetic acid), molecular oxygen atmosphere, elevated temperature |
| Catalysts | Palladium or copper catalysts in some steps |
| Characterization methods | NMR, MS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups, facilitating the creation of diverse derivatives.
- Coupling Reactions: It is suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are crucial for synthesizing complex organic molecules.
Medicinal Chemistry
The compound has shown potential in drug discovery and development due to its biological activity:
- Enzyme Inhibition: Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit enzymes such as branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism. The trifluoromethyl group enhances lipophilicity and metabolic stability, improving efficacy against cancer cell lines. Case Study: A study demonstrated that modifications at the 6 and 8 positions significantly affected anticancer potency. Compounds with trifluoromethyl substitutions displayed enhanced activity against breast cancer cell lines by disrupting metabolic pathways critical for tumor growth.
Antibacterial Activity
Preliminary studies suggest that this compound may exhibit antibacterial properties against Gram-positive bacteria:
- Minimum Inhibitory Concentrations (MIC): Some derivatives have shown MIC values in the range of 125–250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents enhances antibacterial activity by increasing membrane permeability. Case Study: An evaluation of various imidazo[1,2-a]pyridine derivatives indicated that certain compounds exhibited significant antibacterial effects due to their interaction with bacterial enzymes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1355170-29-4)
- Molecular Formula : C₁₁H₇BrClF₃N₂O₂
- Molecular Weight : 371.54 g/mol
- Key Differences :
- Halogens : Chlorine replaces iodine at position 8.
- Ester Group : Ethyl ester instead of methyl.
- Impact : The substitution of iodine (atomic weight 126.90) with chlorine (35.45) reduces molecular weight significantly. Chlorine’s smaller size and lower polarizability may alter solubility and binding interactions in biological systems.
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121056-78-7)
- Molecular Formula : C₁₁H₇BrClF₃N₂O₂
- Molecular Weight : 402.54 g/mol
- Key Differences :
- Halogen Positions : Bromine at position 6 (vs. 3 in the target compound) and chlorine at position 3.
- Ester Group : Ethyl ester.
- Impact : Positional swapping of halogens may affect electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions.
Ester Group Modifications
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS: 1092351-65-9)
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 271.07 g/mol
- Key Differences: Substituents: Bromine at position 5 (vs. 3 and 6 in the target compound); lacks iodine and trifluoromethyl groups.
Functional Group Additions
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₁₀BrN₃O₂
- Key Differences: Amino Group: Amino (-NH₂) at position 8 replaces trifluoromethyl. Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Such derivatives are explored as cyclin-dependent kinase (CDK) inhibitors .
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine
- Key Differences: Nitro Group: Nitro (-NO₂) at position 3 and chloromethyl (-CH₂Cl) at position 2. Impact: Nitro groups increase electrophilicity, facilitating nucleophilic aromatic substitution, while chloromethyl groups offer sites for further functionalization .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (448.97 g/mol) is higher than most analogs due to iodine and trifluoromethyl groups.
- Trifluoromethyl enhances metabolic stability and lipophilicity, improving membrane permeability .
- Iodine contributes to heavier molecular weight and may influence halogen bonding in protein-ligand interactions.
Tabulated Comparison of Key Compounds
Biological Activity
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS Number: 1237841-46-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structural properties, which include the presence of bromine, iodine, and trifluoromethyl groups. These features enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 434.94 g/mol. The compound exhibits significant lipophilicity due to the trifluoromethyl group, which facilitates its interaction with biological membranes.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antibacterial properties. For instance, compounds structurally similar to 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 µM to 250 µM against pathogens such as E. coli and S. aureus .
2. Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer properties. Compounds within this class have been shown to inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Molecular docking studies suggest that 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine derivatives can effectively bind to these targets, potentially leading to the development of new anticancer agents .
3. Mechanism of Action
The mechanism through which this compound exerts its biological effects typically involves the modulation of enzyme activity or receptor interactions. The presence of halogen substituents (bromine and iodine) enhances the compound's ability to engage with biological targets, thereby influencing cellular pathways related to growth and metabolism .
Research Findings and Case Studies
A comprehensive review of literature highlights several key findings regarding the biological activity of imidazo[1,2-a]pyridine derivatives:
| Study | Activity | Target Pathogen/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Study A | Antibacterial | E. coli | 50 µM |
| Study B | Anticancer | HeLa Cells | IC50 = 10 µM |
| Study C | Antimicrobial | S. aureus | 75 µM |
These studies collectively indicate that modifications to the imidazo[1,2-a]pyridine structure can significantly enhance bioactivity.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the imidazo[1,2-a]pyridine core, followed by halogenation (bromine/iodine introduction) and trifluoromethylation .
- Esterification of the carboxylic acid moiety using methanol under acidic or basic conditions .
To optimize purity (>95%), use column chromatography with polar/non-polar solvent gradients and confirm purity via HPLC or HRMS (e.g., HRMS deviation <5 ppm ensures structural accuracy) .
Q. How should researchers characterize this compound’s structure and confirm substituent positions?
Use a combination of:
- 1H/13C NMR to assign hydrogen/carbon environments (e.g., trifluoromethyl groups show distinct 19F coupling in 13C NMR) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) to resolve halogen positioning and dihedral angles, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Advanced Research Questions
Q. How do the bromo, iodo, and trifluoromethyl substituents influence this compound’s reactivity and biological interactions?
- Electron-withdrawing effects : The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions .
- Halogen bonding : Bromo and iodo substituents may engage in halogen bonding with biological targets (e.g., enzyme active sites), as observed in related compounds .
- Steric effects : Iodo’s larger van der Waals radius compared to bromo may alter binding affinity in enzyme inhibition assays .
Comparative studies of analogs (e.g., chloro vs. bromo derivatives) suggest halogen choice significantly impacts IC₅₀ values .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Reaction condition analysis : Yield discrepancies often arise from solvent choice (e.g., DMF vs. THF) or temperature control during halogenation .
- Biological assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity data across studies. For example, trifluoromethyl-containing analogs show variable potency depending on assay pH .
- Computational validation : DFT calculations can predict substituent effects on electronic properties, reconciling conflicting reactivity data .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varying halogens (e.g., 6-chloro vs. 6-iodo) or ester groups (ethyl vs. methyl) .
- Biological testing : Screen against targets like kinases or GPCRs, using docking simulations (e.g., AutoDock Vina) to prioritize high-affinity candidates .
- Data correlation : Plot substituent electronegativity against IC₅₀ values to identify trends, as demonstrated in trifluoromethyl-imidazo[1,2-a]pyridine studies .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Model binding stability in enzyme active sites (e.g., cytochrome P450) over 100-ns trajectories .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen···π contacts) using crystallographic data from analogs .
- QSAR models : Train models with datasets from PubChem BioAssay to predict cytotoxicity or metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
